1H,1H,2'H-全氟二丙基醚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

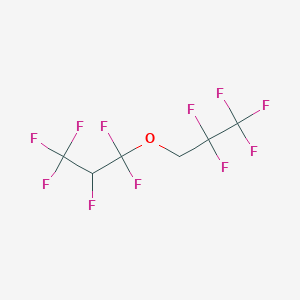

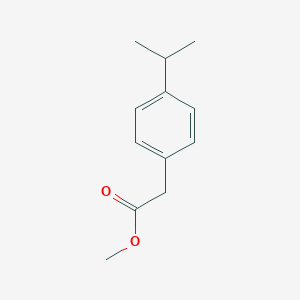

1H,1H,2'H-Perfluorodipropyl ether is a type of perfluorinated ether compound. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of perfluorinated ethers and related compounds. These materials are known for their unique properties, such as high thermal stability and chemical inertness, due to the strong carbon-fluorine bonds present in their molecular structure.

Synthesis Analysis

The synthesis of perfluorinated ethers can be complex, involving multiple steps and specialized reagents. For example, the synthesis of S,S,O-orthoesters and difluoroalkyl ethers is achieved through the reaction of alkyl tetrahydropyranyl peroxides with lithiated 1,3-dithianes, followed by fluorodesulfurization . This method demonstrates the potential for creating various perfluorinated ethers, including those with difluoromethyl groups, which are structurally related to 1H,1H,2'H-Perfluorodipropyl ether.

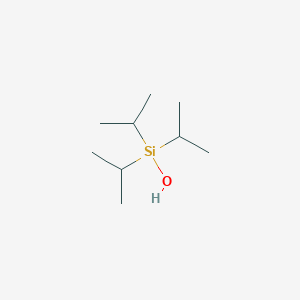

Molecular Structure Analysis

The molecular structure of perfluorinated ethers is characterized by the presence of multiple fluorine atoms attached to carbon. The strength of the carbon-fluorine bond imparts significant stability to the molecule. The synthesis of iodonium triflates from 1-iodo-1H,1H-perfluoroalkanes further illustrates the reactivity of perfluorinated compounds and provides insight into the structural aspects of these molecules .

Chemical Reactions Analysis

Perfluorinated ethers can undergo various chemical reactions, depending on their specific structure and the conditions applied. For instance, the thermolysis of (1H,1H-perfluoroalkyl)-phenyliodonium triflates can yield perfluoroalkyl triflates and iodobenzene . This indicates that perfluorinated ethers can participate in decomposition reactions that involve the cleavage of carbon-iodine bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of perfluorinated ethers are largely influenced by the presence of fluorine atoms. These compounds typically exhibit high chemical resistance, low reactivity, and exceptional thermal stability. The insertion reactions of trifluoroethylidene into carbon-hydrogen bonds of various hydrocarbons, including diethyl ether, demonstrate the reactivity of perfluorinated carbenes and suggest that similar reactivity might be expected from perfluorinated ethers under certain conditions .

科学研究应用

辐射诱导的加成反应

1H,1H,2'H-全氟二丙基醚已在与全氟丙烯进行的辐射诱导的加成反应中进行了研究,导致形成1:1和1:2加合物。含有全氟丙烯基团的醚类化合物是通过这些加合物的脱氟氢化制备的,这是理解这些化合物在辐射下的反应性的重要步骤 (Muramatsu, Inukai, & Ueda, 1967)。

聚合研究

该化合物在聚合研究中也起着重要作用。例如,已经实现了1H,1H,2H,2H-全氟辛基乙烯的活性阳离子聚合,导致具有控制分子量和窄分布的聚乙烯醚的形成。这表明了它在开发高精度聚合材料中的作用 (Vandooren, Jerome, & Teysslé, 1994)。

不同溶剂中的构象分析

对1H,1H,2'H-全氟二丙基醚衍生物的1H NMF光谱研究已用于分析不同溶剂中的构象行为。这项研究为分子结构和溶剂相互作用提供了见解,这对于新材料和溶剂的开发至关重要 (Laatikainen, 1986)。

环境研究

在环境科学中,在金属镀覆设施附近的环境基质中已经发现了新型的氢代多氟烷基醚磺酸盐。这突显了该化合物在研究环境污染及其对生态系统潜在影响方面的相关性 (Lin, Ruan, Liu, & Jiang, 2017)。

安全和危害

The compound is classified as an irritant, with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

属性

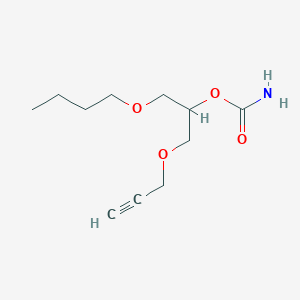

IUPAC Name |

1,1,1,2,3,3-hexafluoro-3-(2,2,3,3,3-pentafluoropropoxy)propane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F11O/c7-2(4(10,11)12)5(13,14)18-1-3(8,9)6(15,16)17/h2H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOROOXPAFHWVRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)OC(C(C(F)(F)F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F11O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380985 |

Source

|

| Record name | 1H,1H,2'H-Perfluorodipropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H,1H,2'H-Perfluorodipropyl ether | |

CAS RN |

1000-28-8 |

Source

|

| Record name | 1H,1H,2'H-Perfluorodipropyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane](/img/structure/B95009.png)

![3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione](/img/structure/B95024.png)